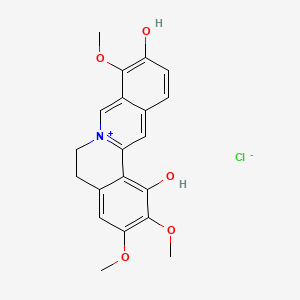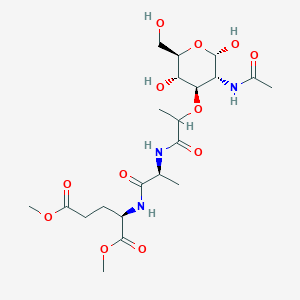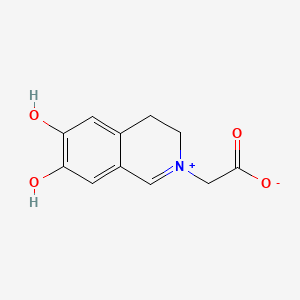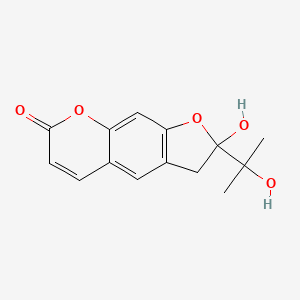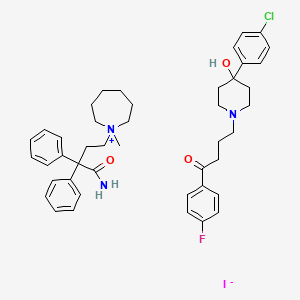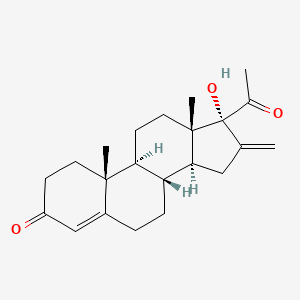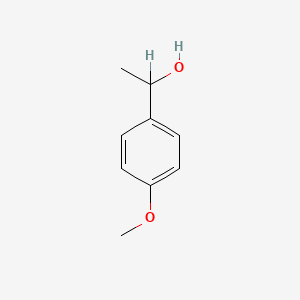
1-(4-Methoxyphenyl)ethanol
概述
描述
1-(4-Methoxyphenyl)ethanol, also known as 4-Methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a secondary alcohol with a methoxy group attached to the benzene ring. This compound is of significant interest due to its various applications in scientific research and industry.
作用机制
Target of Action
1-(4-Methoxyphenyl)ethanol, also known as (S)-MOPE , is primarily targeted by a novel carbonyl reductase (AcCR) found in Acetobacter sp. CCTCC M209061 . This enzyme catalyzes the asymmetric reduction of ketones to enantiopure alcohols with anti-Prelog stereoselectivity .
Mode of Action
The interaction of this compound with its target, AcCR, results in the asymmetric oxidation of the compound . This process involves the conversion of the racemic MOPE into its enantiopure form, (S)-MOPE . The reaction is facilitated by the addition of deep eutectic solvents (DESs) in a two-phase system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the asymmetric oxidation pathway . This pathway is crucial for the synthesis of cycloalkyl [b] indoles, which have a treatment function for general allergic response . The biocatalytic resolution of racemic MOPE through this pathway has remained largely unexplored .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its lipophilicity .
Result of Action
The result of the action of this compound is the production of enantiopure (S)-MOPE . This compound can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles . The reaction efficiency is enhanced by adding [ChCl] [Gly] to the reaction system .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of deep eutectic solvents (DESs) and the type of two-phase system used . For instance, the addition of the DES [ChCl] [Gly] to the aqueous phase markedly improves the reaction efficiency of the biocatalytic oxidation .
生化分析
Biochemical Properties
1-(4-Methoxyphenyl)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure compounds. It interacts with various enzymes and proteins, such as Acetobacter sp. CCTCC M209061 cells, which catalyze its asymmetric oxidation . This interaction is crucial for the production of enantiopure (S)-1-(4-methoxyphenyl)ethanol, which is used as a synthon for the synthesis of bioactive compounds like cycloalkyl [b] indoles .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be an effective precursor for the synthesis of compounds that have therapeutic effects on allergic responses . The compound’s impact on cellular metabolism is evident in its role in biocatalytic processes, where it is converted into enantiopure forms by microorganisms such as Saccharomyces uvarum .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it undergoes biocatalytic reduction by enzymes like Lactobacillus senmaizuke, which facilitates its conversion into enantiopure forms . These interactions often involve enzyme inhibition or activation, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of deep eutectic solvents . Over time, the efficiency of biocatalytic processes involving this compound can be enhanced by optimizing these conditions, leading to improved conversion rates and enantioselectivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated. The compound’s therapeutic potential is evident in its use for the synthesis of antihistamines, which are effective at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion into enantiopure forms by biocatalysts like Acetobacter sp. CCTCC M209061 cells . These pathways often involve enzymes and cofactors that facilitate the compound’s transformation into bioactive molecules. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by factors such as its solubility and the presence of binding sites on cellular membranes . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its role in biochemical reactions and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethanol can be synthesized through the biocatalytic reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2. This method involves the anti-Prelog enantioselective reduction of the ketone to produce the alcohol .
Industrial Production Methods: In industrial settings, the compound can be produced through the biocatalytic asymmetric oxidation of racemic this compound using Acetobacter sp. CCTCC M209061 cells in a biphasic system. The addition of deep eutectic solvents to the reaction system significantly enhances the efficiency of the biocatalytic process .
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce 4-methoxyacetophenone.
Reduction: It can be reduced to form 4-methoxyphenethyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups to form derivatives such as 4-(1-chloro-ethyl)-anisole.
Common Reagents and Conditions:
Oxidation: Common reagents include Acetobacter sp.
Reduction: Immobilized Trigonopsis variabilis AS2 is used as a biocatalyst.
Substitution: Reagents such as chlorosulfonyl isocyanate and octanol-1 are used for substitution reactions.
Major Products:
Oxidation: 4-Methoxyacetophenone.
Reduction: 4-Methoxyphenethyl alcohol.
Substitution: 4-(1-chloro-ethyl)-anisole.
科学研究应用
1-(4-Methoxyphenyl)ethanol has a wide range of applications in scientific research:
相似化合物的比较
1-(4-Methoxyphenyl)ethanol can be compared with other similar compounds, such as:
- 4-Methoxybenzyl alcohol
- 4-Methoxyacetophenone
- 4-Methoxy-α-methylbenzyl alcohol
- 1-Phenylethanol
- 1-(4-Chlorophenyl)ethanol
Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group attached to the benzene ring and a secondary alcohol group. This unique structure allows it to undergo specific reactions and be used in various applications that other similar compounds may not be suitable for .
属性
IUPAC Name |
1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUULXXWNYKJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311686 | |
| Record name | 1-(4-Methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3319-15-1 | |
| Record name | 1-(4-Methoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)ethanol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3319-15-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018M85FD11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(4-Methoxyphenyl)ethanol?
A1: this compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol.
Q2: What are the main methods for synthesizing this compound?
A2: Several methods exist for synthesizing this compound:
- Asymmetric Reduction of 4-Methoxyacetophenone: This method utilizes biocatalysts, such as yeast cultures [ [], [] ] or specific reductase enzymes like LpSDR from Lacisediminihabitans profunda [ [] ]. This approach is advantageous due to its high enantioselectivity, yielding predominantly the (S)-enantiomer, a key precursor in pharmaceutical synthesis.
- Chemical Reduction: While less common, chemical reduction using catalysts like Pt and Rh modified with tetrabutyltin has been explored for the selective hydrogenation of 4-Methoxyacetophenone [ [] ].
Q3: Can you describe the challenges associated with the synthesis of enantiomerically pure this compound?
A3: Obtaining enantiomerically pure this compound can be challenging. While biocatalytic methods offer high enantioselectivity, optimizing reaction conditions such as pH, temperature, and substrate concentration is crucial to ensure high yield and purity [ [], [], [] ]. Chemical methods may require specific catalysts and reaction conditions to achieve desirable selectivity [ [] ].
Q4: What analytical techniques are typically employed to characterize this compound?
A4: Various techniques are used for characterization, including:
Q5: Why is the biocatalytic synthesis of this compound of particular interest?
A5: Biocatalytic routes are attractive due to their:
- Enantioselectivity: Enzymes and microbial cells can selectively produce a single enantiomer of this compound, crucial for pharmaceutical applications where only one enantiomer possesses the desired biological activity [ [], [] ].
Q6: How do deep eutectic solvents (DESs) enhance the biocatalytic asymmetric oxidation of this compound?
A6: Research suggests that DESs like [ChCl][Gly] can:
- Improve substrate solubility: This allows for higher substrate loading, leading to increased product yield [ [] ].
- Enhance cell membrane permeability: This potentially improves substrate and product transport, leading to higher reaction rates [ [] ].
Q7: What is the significance of using immobilized cells in the biocatalytic oxidation of this compound?
A7: Immobilized Acetobacter sp. CCTCC M209061 cells offer several advantages:
- Enhanced stability: Immobilized cells exhibit higher operational, thermal, and storage stability compared to free cells, making them more suitable for repeated use in bioreactors [ [] ].
Q8: What are the potential applications of this compound?
A8: this compound is a valuable chiral building block for synthesizing various compounds, including:
- Pharmaceuticals: (S)-1-(4-Methoxyphenyl)ethanol is a crucial intermediate in the synthesis of cycloalkyl[b]indoles, a class of compounds with potential therapeutic applications in treating allergic responses [ [], [] ].
- Polymers: It serves as an initiator in the cationic polymerization of monomers like p-methoxystyrene and cyclopentadiene, allowing for the controlled synthesis of polymers with specific properties [ [], [], [], [] ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
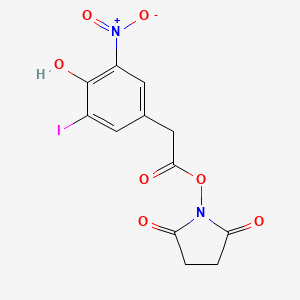
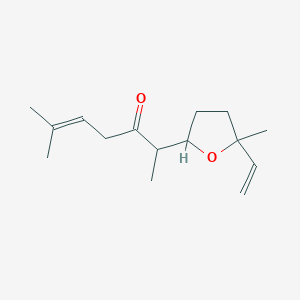

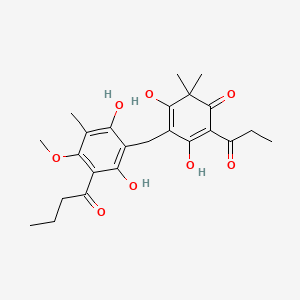
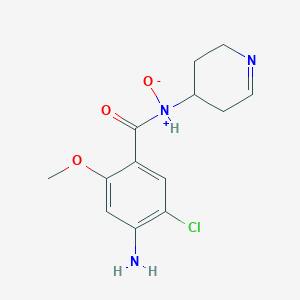
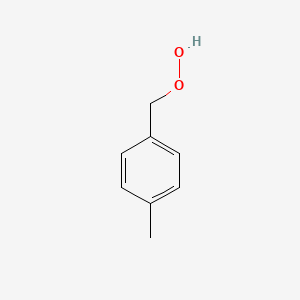
![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
